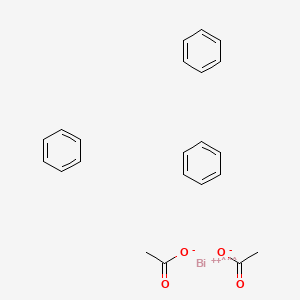

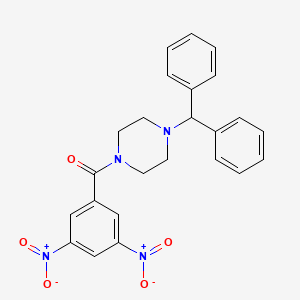

![molecular formula C16H21N2O3P B2386556 N-[Diethoxyphosphoryl(pyridin-3-yl)methyl]anilin CAS No. 183016-46-8](/img/structure/B2386556.png)

N-[Diethoxyphosphoryl(pyridin-3-yl)methyl]anilin

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

This compound belongs to the aniline family and is characterized by the presence of a pyridine ring and a diethoxyphosphoryl group, which contribute to its distinct properties.

Wissenschaftliche Forschungsanwendungen

Metallkomplexe und Koordinationschemie

- Synthese und Charakterisierung: N-[Diethoxyphosphoryl(pyridin-3-yl)methyl]anilin kann als Ligand in der Koordinationschemie von Übergangsmetallen dienen. Forscher haben seine Komplexe mit Palladium(II)-Ionen synthetisiert und charakterisiert. Techniken wie 1H-NMR, 13C-NMR, FTIR, LC-MS und Elementaranalyse wurden eingesetzt .

- Substitutionsreaktionen: Das Substitutionsverhalten von zweizähnigen N,N'-Donor-(pyridin-2-yl)methyl-anilin-Chelaten mit verschiedenen Substituenten an mononuklearen Pd(II)-Komplexen wurde untersucht. Die Geschwindigkeit der Substitution von Chlorid-Liganden durch Thioharnstoff-Nukleophile wurde durch elektronische Effekte, sterische Ansprüche und trans-Effekte beeinflusst .

Antikrebs- und Antioxidative Eigenschaften

- Neuartige Derivate: Forscher haben neuartige Pyridin-3-yl-Pyrimidin-2-yl-Aminophenyl-Amid-Derivate unter Verwendung von this compound als Vorläufer synthetisiert. Diese Derivate zeigen zytotoxische Aktivität gegen Lungenkrebszelllinien, wobei einige Verbindungen eine höhere Wirksamkeit als Imatinib aufweisen .

- Antioxidative Aktivität: Die synthetisierten Derivate wurden mit der DPPH-Methode auf antioxidative Aktivität untersucht. Ihre IC50-Werte waren vergleichbar mit denen von Ascorbinsäure, was auf potenzielle antioxidative Eigenschaften hindeutet .

Herbizide und Biologische Aktivität

- Struktur-Splicing-Strategie: Substituierte 3-(Pyridin-2-yl)phenylamino-Derivate, einschließlich derer, die von this compound abgeleitet sind, wurden als Protoporphyrinogen-Oxidase-(PPO)-Inhibitoren mit robuster herbizider Aktivität konzipiert. Die chemische Struktur beeinflusst die Wirksamkeit erheblich .

Korrosionsschutz

- Phosphonate und Phosphonsäuren: Obwohl nicht direkt mit this compound verwandt, wurden im Labor synthetisierte Phosphonate und Phosphonsäuren als Korrosionsschutzmittel untersucht. Diese Verbindungen spielen eine entscheidende Rolle beim Schutz von Metallen vor Korrosion .

Wirkmechanismus

Target of Action

Similar compounds have been known to target enzymes such asInorganic pyrophosphatase and Leukotriene A-4 hydrolase . These enzymes play crucial roles in various biochemical processes, including energy metabolism and inflammatory response.

Mode of Action

It’s known that the compound can participate inSuzuki–Miyaura coupling reactions , a type of carbon–carbon bond-forming reaction . This reaction involves the transmetalation of formally nucleophilic organic groups from boron to palladium .

Biochemical Pathways

Compounds with similar structures have been associated with thecyclooxygenase (COX) pathway , which is involved in the production of prostaglandins and other mediators of inflammation .

Result of Action

Similar compounds have been known to exhibit anti-inflammatory effects by inhibiting the expression and activities of certain vital inflammatory mediators .

Action Environment

It’s known that the rate of substitution reactions involving similar compounds can be influenced by the presence of electron-withdrawing or electron-donating groups .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[diethoxyphosphoryl(pyridin-3-yl)methyl]aniline typically involves the reaction of pyridin-3-ylmethylamine with diethyl phosphorochloridate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phosphorochloridate. The resulting product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of N-[diethoxyphosphoryl(pyridin-3-yl)methyl]aniline may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

N-[diethoxyphosphoryl(pyridin-3-yl)methyl]aniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the diethoxyphosphoryl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in inert atmospheres to prevent oxidation.

Substitution: Various nucleophiles such as amines, thiols, or halides; reactions are conducted under controlled temperatures and pH conditions.

Major Products Formed

- **Oxidation

Eigenschaften

IUPAC Name |

N-[diethoxyphosphoryl(pyridin-3-yl)methyl]aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N2O3P/c1-3-20-22(19,21-4-2)16(14-9-8-12-17-13-14)18-15-10-6-5-7-11-15/h5-13,16,18H,3-4H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BROIOQNTPQBBCA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(C(C1=CN=CC=C1)NC2=CC=CC=C2)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N2O3P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>48 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID26662502 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 6-(2-methyl-3-nitrobenzoyl)imino-7-(2-methylpropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B2386476.png)

![N-(3-chloro-4-methylphenyl)-2-{[5-(4-methoxybenzyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2386480.png)

![(3,4-dihydroisoquinolin-2(1H)-yl)(5-nitrobenzo[b]thiophen-2-yl)methanone](/img/structure/B2386481.png)

![4-((2-ethylpiperidin-1-yl)sulfonyl)-N'-(4-methylbenzo[d]thiazol-2-yl)benzohydrazide](/img/structure/B2386482.png)

![N-[1-(2,5-dimethoxybenzenesulfonyl)piperidin-4-yl]-N,6-dimethylpyrimidin-4-amine](/img/structure/B2386488.png)

![1-(2-Phenylpyrazolo[1,5-a]pyrazin-4-yl)pyrrolidin-3-amine](/img/structure/B2386495.png)